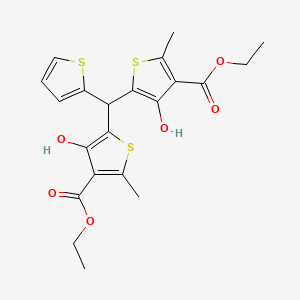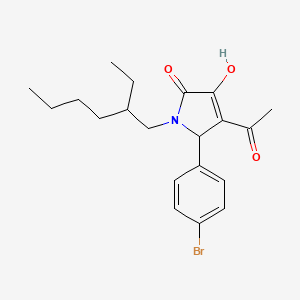![molecular formula C21H16F3N3O4 B11059532 7-(7-methoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11059532.png)
7-(7-methoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a fused imidazo[4,5-b]pyridine core. Let’s break down its structure:
Core Structure: The central scaffold consists of an imidazo[4,5-b]pyridine ring system.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: The compound can be synthesized through a multistep process involving several reactions. Key steps include cyclization of appropriate precursors to form the imidazo[4,5-b]pyridine core, followed by selective functionalization.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura or Heck reactions are commonly employed for introducing aryl substituents.
Reductive Amination: The benzodioxole moiety can be introduced via reductive amination using an appropriate amine and aldehyde/ketone.
Fluorination: Trifluoromethyl groups are often introduced using specialized fluorinating agents.
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, efficient purification, and scalability. specific proprietary methods may not be publicly disclosed.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the methoxy group or other susceptible positions.
Reduction: Reduction of the imidazo[4,5-b]pyridine core can yield related derivatives.
Substitution: Halogenation or other substitution reactions can modify the phenyl and benzodioxole groups.
Common Reagents: Palladium catalysts, strong bases, and halogenating agents.
Major Products: Various substituted derivatives with altered pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Anticancer Agents: Investigations focus on its cytotoxic effects and interactions with cancer-related pathways.
Neuroscience: The compound’s impact on neuronal receptors and neurotransmitter systems is of interest.
Industrial Catalysts: Its catalytic properties may find applications in chemical processes.
Mechanism of Action
Molecular Targets: It likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its fused imidazo[4,5-b]pyridine core sets it apart.
Similar Compounds: Related heterocycles include imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines.
Properties
Molecular Formula |
C21H16F3N3O4 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
7-(7-methoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H16F3N3O4/c1-29-15-6-11(7-16-19(15)31-10-30-16)14-8-17(28)26-20-18(14)27(9-25-20)13-4-2-12(3-5-13)21(22,23)24/h2-7,9,14H,8,10H2,1H3,(H,26,28) |
InChI Key |
VZDDQODACVHMCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3CC(=O)NC4=C3N(C=N4)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B11059460.png)
![Ethyl 4-hydroxy-5-[3-{[2-(4-hydroxyphenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11059463.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11059467.png)
![1H-Pyrazole-1-acetamide, 4-chloro-3,5-dimethyl-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B11059471.png)

![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11059487.png)
![methyl 3-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11059494.png)

![5-O-[(4-chlorophenyl)carbonyl]-3-C-ethynyl-1,2-O-(1-methylethylidene)pentofuranose](/img/structure/B11059498.png)
![4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine](/img/structure/B11059516.png)
![1,2-Dimethyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene](/img/structure/B11059519.png)
![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B11059526.png)

![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B11059538.png)
